molecular formula C6H5F3N4 B2576571 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile CAS No. 1935013-05-0

3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2576571
CAS No.: 1935013-05-0
M. Wt: 190.129
InChI Key: GSQPJSNVVLQYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile is a high-value pyrazole derivative of significant interest in medicinal and agrochemical research. This compound features a pyrazole heterocycle, a five-membered aromatic ring containing two nitrogen atoms, which is a privileged scaffold in drug discovery due to its wide range of biological activities . The molecule is substituted with an electron-withdrawing trifluoroethyl group at the 1-position and both an amino and a nitrile group, making it a versatile building block for the synthesis of more complex molecules. Pyrazole derivatives are extensively studied for their diverse biological profiles, which can include antimicrobial, anti-inflammatory, anticancer, and insecticidal properties . Specific, structurally related pyrazole-4-carbonitriles have been documented in patents for the synthesis of compounds with insecticidal activity, highlighting the relevance of this chemical class in developing new agrochemicals . The presence of the trifluoroethyl group is often associated with enhanced metabolic stability, lipophilicity, and bioavailability in active pharmaceutical ingredients. The amino and cyano functional groups offer handles for further chemical modification, enabling researchers to create libraries of derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N4/c7-6(8,9)3-13-2-4(1-10)5(11)12-13/h2H,3H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQPJSNVVLQYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the trifluoroethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of 3-amino-1H-pyrazole-4-carbonitrile exhibit promising antimicrobial properties. In particular, compounds related to this structure have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study highlighted the synthesis of several pyrazole derivatives that demonstrated significant antibacterial activity against Mycobacterium tuberculosis, suggesting potential therapeutic uses in treating tuberculosis .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. A series of studies have reported that 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile derivatives can inhibit cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Notably, a derivative was found to selectively target cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent .

1.3 Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes involved in disease processes. For example, it has been shown to inhibit certain kinases that play crucial roles in cancer progression. The inhibition of these enzymes can lead to reduced tumor growth and metastasis .

Agricultural Applications

2.1 Herbicidal Activity

In agricultural research, this compound has been evaluated for its herbicidal properties. Studies have demonstrated that this compound can effectively control the growth of several weed species without harming crop plants. Its selective herbicidal action is attributed to its ability to interfere with specific metabolic pathways in target weeds .

2.2 Plant Growth Regulation

Additionally, the compound has been explored for its role as a plant growth regulator. Research indicates that it can enhance plant growth and yield by modulating hormonal pathways within plants. This application could be particularly beneficial in improving crop productivity under suboptimal environmental conditions .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Various synthetic routes have been developed to optimize yield and purity of the final product. These methods often incorporate microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce environmental impact .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study focused on testing various derivatives of the compound against clinical isolates of resistant bacteria. The results showed that certain modifications to the pyrazole structure significantly increased antimicrobial potency compared to traditional antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on different cancer cell lines revealed that specific derivatives of this compound induced apoptosis through mitochondrial pathways. This finding supports further development into potential anticancer therapies .

Mechanism of Action

The mechanism of action of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-4-carbonitrile derivatives vary significantly based on substituents at the 1-, 3-, and 5-positions. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Position) Key Features References
3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile 1: CF₃CH₂; 3: NH₂; 4: CN High polarity due to CF₃ group; potential for hydrogen bonding (NH₂, CN).
5-Amino-1-(4-nitrophenyl)-3-aryl-pyrazole-4-carbonitrile 1: 4-NO₂Ph; 3: aryl; 4: CN Electron-deficient aromatic system; nitro group enhances π-π stacking.
3-Amino-1-methyl-1H-pyrazole-4-carbonitrile 1: CH₃; 3: NH₂; 4: CN Lower lipophilicity; methyl group reduces steric hindrance.
5-Amino-1-(chloroacetyl)-3-phenyl-pyrazole-4-carbonitrile 1: ClCH₂CO; 3: Ph; 4: CN Electrophilic chloroacetyl group enables nucleophilic substitution reactions.
3-(4-Phenyl-triazol-1-yl)-1H-pyrazole-4-carbonitrile 1: H; 3: triazole-Ph; 4: CN Triazole moiety introduces hydrogen-bonding and metal-coordination sites.

Physical Properties

For example:

  • 5-Ethoxymethyleneamino-3-(4-Fluorophenyl)-1-(4-Nitrophenyl)pyrazole-4-carbonitrile (15a): Melting point = 194–196°C .
  • 3-(4-Phenyl-triazol-1-yl)-1H-pyrazole-4-carbonitrile : Melting point = 198.2°C . The trifluoroethyl group’s inductive effect also enhances thermal stability and resistance to oxidative degradation .

Biological Activity

3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C7H7F3N4C_7H_7F_3N_4, with a molecular weight of approximately 202.15 g/mol. The trifluoroethyl group significantly enhances the compound's lipophilicity and bioactivity, making it a subject of interest for various therapeutic applications.

1. Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor properties. For instance, studies have shown that pyrazole compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, leading to reduced cell proliferation in cancer cell lines .

2. Anti-inflammatory Effects

Pyrazoles are well-known for their anti-inflammatory properties. The compound has been tested for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. In particular, it has shown comparable efficacy to established anti-inflammatory drugs like indomethacin .

3. Antibacterial Activity

The antibacterial potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes .

Structure-Activity Relationships (SAR)

The presence of the trifluoroethyl group is critical for enhancing biological activity. Studies suggest that modifications to the pyrazole ring can lead to variations in potency and selectivity towards different biological targets. For example:

Substituent Biological Activity
TrifluoroethylIncreased lipophilicity and bioactivity
Amino groupEnhanced interaction with biological targets
Carbonitrile groupPotential for further functionalization

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Antitumor Study : A series of pyrazole compounds were tested against human cancer cell lines, demonstrating significant cytotoxic effects attributed to the inhibition of key signaling pathways .
  • Anti-inflammatory Study : In vivo models showed that treatment with pyrazole derivatives resulted in reduced edema and inflammatory markers compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile, and what are critical optimization steps?

  • Answer : The synthesis of pyrazole-carbonitrile derivatives often involves cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, triazenylpyrazole precursors can undergo regioselective functionalization via azide-alkyne "click" chemistry, as demonstrated in the synthesis of 3-(4-phenyl-1H-triazol-1-yl)-1H-pyrazole-4-carbonitrile. Key steps include:

  • Use of THF/water solvent systems with copper sulfate and sodium ascorbate for CuAAC .
  • Purification via flash chromatography (cyclohexane/ethyl acetate gradient) to isolate products in moderate yields (e.g., 66%) .
    • Critical Considerations : Temperature control (e.g., 50°C for 16 hours) and stoichiometric ratios (e.g., 1.3 equiv of alkyne) are vital for minimizing side reactions .

Q. What spectroscopic techniques are employed to characterize this compound, and how are data interpreted?

  • Answer : Comprehensive characterization includes:

  • 1H/13C NMR : Peaks for pyrazole protons (δ ~7.5–9.2 ppm) and nitrile carbon (δ ~112–119 ppm) confirm the core structure .
  • IR Spectroscopy : Strong nitrile absorption (~2230 cm⁻¹) and NH stretches (~3150–3285 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., HRMS-EI) confirms molecular weight (e.g., [M]+ at m/z 236.0807) .
    • Methodological Tip : Deuterated solvents (e.g., DMSO-d6) enhance NMR resolution, while dry-load purification minimizes silica gel interference .

Advanced Research Questions

Q. How does the 2,2,2-trifluoroethyl substituent influence the compound’s electronic properties and potential bioactivity?

  • Answer : The trifluoroethyl group introduces strong electron-withdrawing effects via C-F bonds, which:

  • Enhance Metabolic Stability : Fluorine reduces oxidative metabolism, improving bioavailability .
  • Modulate Solubility : The hydrophobic trifluoroethyl group balances polarity, as seen in analogs like 5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile derivatives .
  • Impact Binding Interactions : Fluorine’s van der Waals radius and electronegativity can enhance target binding, as observed in kinase inhibitors with trifluoromethyl groups .
    • Experimental Validation : Computational studies (e.g., DFT) can quantify electron density shifts, while SAR studies compare trifluoroethyl analogs with methyl/ethyl derivatives .

Q. What strategies address regioselectivity challenges during pyrazole ring functionalization?

  • Answer : Regioselectivity in pyrazole synthesis is influenced by:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitriles) direct reactions to specific positions. For example, 5-azido-pyrazole intermediates favor triazole formation at C3 .
  • Catalytic Systems : Copper(I) catalysts in CuAAC reactions selectively yield 1,4-disubstituted triazoles over 1,5-isomers .
  • Temperature Control : Lower temperatures (e.g., 0°C) reduce kinetic byproducts, as shown in azide displacement reactions .
    • Case Study : In 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile synthesis, TFA-mediated azide substitution at 50°C achieved 88% yield .

Q. How can computational modeling predict the compound’s reactivity or pharmacokinetic profile?

  • Answer :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like enzymes or receptors. Fluorine’s stereoelectronic effects are modeled to optimize ligand-protein interactions .
  • ADME Prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and permeability (e.g., Blood-Brain Barrier penetration) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, guiding derivatization strategies .

Methodological Notes

  • Synthesis Optimization : Monitor reactions via TLC (e.g., Rf = 0.30 in cyclohexane/ethyl acetate 1:2) and optimize column chromatography gradients for purity .
  • Contradictions in Data : While trifluoroethyl groups generally enhance metabolic stability, their hydrophobicity may reduce aqueous solubility, necessitating formulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.